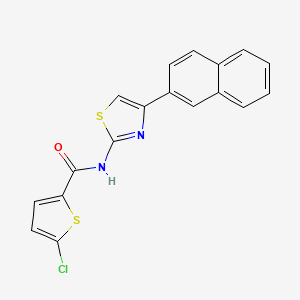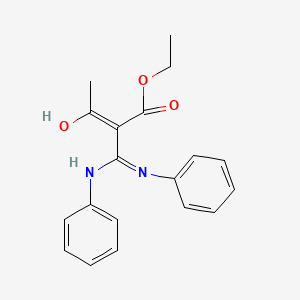![molecular formula C12H11ClN4O2 B6000572 2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol](/img/structure/B6000572.png)
2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a chlorine atom and a hydrazinylidene group, linked to a methoxyphenol moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol typically involves the following steps:
Formation of 3-chloropyrazine-2-carbaldehyde: This intermediate can be synthesized by chlorination of pyrazine-2-carbaldehyde.
Condensation Reaction: The 3-chloropyrazine-2-carbaldehyde is then reacted with hydrazine hydrate to form 3-chloropyrazin-2-yl hydrazine.
Coupling with 6-methoxyphenol: The final step involves coupling 3-chloropyrazin-2-yl hydrazine with 6-methoxyphenol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions and minimize by-products.
化学反応の分析
Types of Reactions
2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazinylidene group can be reduced to hydrazine derivatives.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or under catalytic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.
類似化合物との比較
Similar Compounds
- 3-chloropyrazin-2-yl)methanamine hydrochloride
- 3-chloropyrazin-2-yl)methanol
- 3-chloropyrazine-2-carbonitrile
Uniqueness
2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol is unique due to the presence of both a hydrazinylidene group and a methoxyphenol moiety, which impart distinct chemical properties and potential biological activities. This combination is not commonly found in similar compounds, making it a valuable target for further research and development.
特性
IUPAC Name |
2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c1-19-9-4-2-3-8(10(9)18)7-16-17-12-11(13)14-5-6-15-12/h2-7,18H,1H3,(H,15,17)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFVXKVZBNESFC-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B6000497.png)
![1-(1-benzofuran-2-ylcarbonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6000502.png)
![1-[(3R,4R)-3-hydroxy-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-1-yl]but-3-en-1-one](/img/structure/B6000510.png)

![8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B6000520.png)
![2-{[(4-nitrophenyl)(phenyl)carbonohydrazonoyl]diazenyl}phenol](/img/structure/B6000523.png)

![2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE](/img/structure/B6000542.png)
![2-[2-((E)-2-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE](/img/structure/B6000551.png)
![methyl 4-[4-(2-chloro-4-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]pentanoate](/img/structure/B6000561.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-3-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6000564.png)
![N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B6000596.png)
![2-(1-(3,4-difluorobenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6000604.png)
